(R)-1-(3-Chloro-4-fluorophenyl)ethanamine

Overview

Description

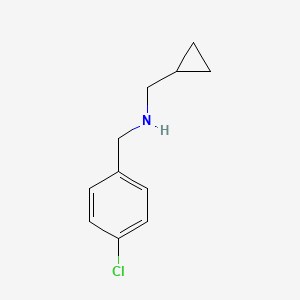

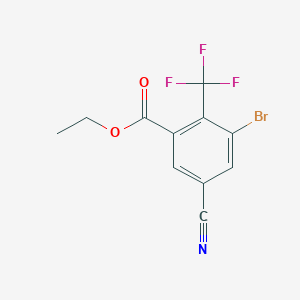

“®-1-(3-Chloro-4-fluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9ClFN . It is also known as fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder and obsessive-compulsive disorder.

Molecular Structure Analysis

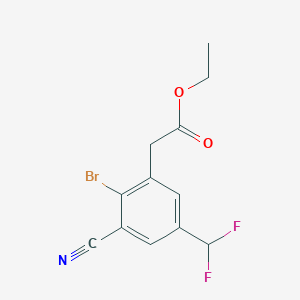

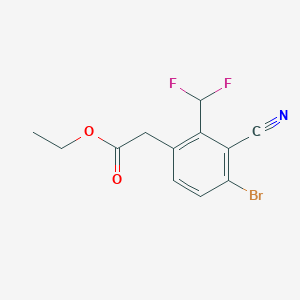

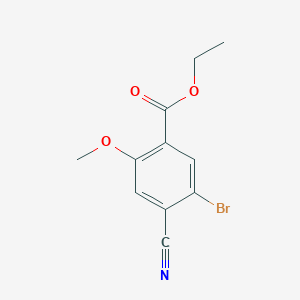

The molecular structure of “®-1-(3-Chloro-4-fluorophenyl)ethanamine” can be represented by the InChI code: 1S/C8H9ClFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 . The molecular weight of this compound is 210.08 .Physical And Chemical Properties Analysis

“®-1-(3-Chloro-4-fluorophenyl)ethanamine” is a solid at room temperature . It has a molecular weight of 173.61 g/mol. The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Antimicrobial and Antifungal Activity

- Synthesis and Activity : A series of compounds synthesized from (R)-1-(3-Chloro-4-fluorophenyl)ethanamine demonstrated significant antibacterial and antifungal activities. These compounds were comparable or slightly better in effectiveness to some medicinal standards like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).

Synthesis of Pharmaceutical Compounds

- NK1 Receptor Antagonist Synthesis : An efficient synthesis method for the NK1 receptor antagonist Aprepitant was described, involving (R)-1-(3-Chloro-4-fluorophenyl)ethanamine. This synthesis showcased interesting molecular rearrangements and yielded the targeted clinical candidate effectively (Brands et al., 2003).

Enantioselective Syntheses

- Enantioselective Synthesis for CCR5 Antagonist : (R)-1-(3-Chloro-4-fluorophenyl)ethanamine was used in the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in creating a CCR5 chemokine receptor antagonist, potentially protective against HIV infection (ChemChemTech, 2022).

Cholinesterase Inhibitors

- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Novel derivatives of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine were synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing potential therapeutic intervention for Alzheimer's disease (Pejchal et al., 2016).

Molecular Interactions and Structural Studies

- Structural Analysis : Structural characterization of molecules derived from (R)-1-(3-Chloro-4-fluorophenyl)ethanamine, focusing on their molecular interactions and potential in catalysis or material science, has been an area of interest (Sylvia & Gerig, 1993).

Antiamoebic Activity

- Chalcones Synthesis : Chalcones bearing N-substituted ethanamine tails synthesized from (R)-1-(3-Chloro-4-fluorophenyl)ethanamine showed promising antiamoebic activity, outperforming the standard drug metronidazole in some cases (Zaidi et al., 2015).

Mechanism of Action

As fluvoxamine, “®-1-(3-Chloro-4-fluorophenyl)ethanamine” acts as a selective serotonin reuptake inhibitor (SSRI). SSRIs work by increasing the amount of serotonin, a neurotransmitter, in the brain, which helps maintain mental balance.

Safety and Hazards

properties

IUPAC Name |

(1R)-1-(3-chloro-4-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHARBBFZGIDKLK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651528 | |

| Record name | (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1012305-33-7 | |

| Record name | (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)

![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)

![{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1414663.png)

amine](/img/structure/B1414665.png)